molecular formula C10H18S2 B373830 4,4'-bis(tetrahydro-2H-thiopyran)

4,4'-bis(tetrahydro-2H-thiopyran)

Cat. No.: B373830
M. Wt: 202.4g/mol
InChI Key: VBVJSLQCUDKDQS-UHFFFAOYSA-N
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Description

4,4’-Bis(tetrahydrothiopyran) is a sulfur-containing heterocyclic compound with the molecular formula C10H18S2 and a molecular weight of 202.4 g/mol. This compound is characterized by two tetrahydrothiopyran rings connected at the 4-position, making it a unique structure in the realm of sulfur heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(tetrahydrothiopyran) typically involves the reaction of tetrahydrothiopyran-4-one with appropriate reagents under controlled conditions. One common method includes the use of triethyl phosphite in refluxing toluene . Another approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .

Industrial Production Methods

Industrial production methods for 4,4’-Bis(tetrahydrothiopyran) are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(tetrahydrothiopyran) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thiopyran structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the original thiopyran structure.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

4,4’-Bis(tetrahydrothiopyran) has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis(tetrahydrothiopyran) involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran-4-one: A precursor in the synthesis of 4,4’-Bis(tetrahydrothiopyran).

    Tetrahydrothiopyran-4-ol: Another sulfur-containing heterocycle with different functional groups.

Uniqueness

4,4’-Bis(tetrahydrothiopyran) is unique due to its dual tetrahydrothiopyran rings connected at the 4-position, which imparts distinct chemical and physical properties compared to other sulfur heterocycles. This unique structure allows for specific interactions and applications that are not possible with simpler thiopyran derivatives.

Properties

Molecular Formula

C10H18S2

Molecular Weight

202.4g/mol

IUPAC Name

4-(thian-4-yl)thiane

InChI

InChI=1S/C10H18S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-10H,1-8H2

InChI Key

VBVJSLQCUDKDQS-UHFFFAOYSA-N

SMILES

C1CSCCC1C2CCSCC2

Canonical SMILES

C1CSCCC1C2CCSCC2

Origin of Product

United States

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